Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Br2Ac3Ac6Ac
Description
The compound Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Br2Ac3Ac6Ac is a highly acetylated trisaccharide derivative with a bromine substitution at the C1 position of the terminal glucose unit. Its structure features:
- Three glucose (Glc) units linked via α(1→4) glycosidic bonds.
- Acetylation at positions 2, 3, 4, and 6 of the first glucose; 2, 3, and 6 of the second glucose; and 1 (brominated), 2, 3, and 6 of the terminal glucose.
- A bromine atom replacing the hydroxyl group at C1 of the terminal glucose, which may influence reactivity and biological activity.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51BrO25/c1-14(40)50-11-24-28(30(54-18(5)44)33(36(39)60-24)57-21(8)47)63-38-35(59-23(10)49)32(56-20(7)46)29(26(62-38)13-52-16(3)42)64-37-34(58-22(9)48)31(55-19(6)45)27(53-17(4)43)25(61-37)12-51-15(2)41/h24-38H,11-13H2,1-10H3/t24-,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALZLMWCNFHKBM-IXEGKZDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51BrO25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
987.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide involves the reaction of glucose pentaacetate with phosphorus tribromide. The process begins with the esterification of glucose using acetic anhydride and pyridine as a catalyst. The resulting glucose pentaacetate is then reacted with phosphorus tribromide in glacial acetic acid to produce the desired compound . The reaction conditions typically involve room temperature and a reaction time of around 20 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of solid acid catalysts and phase transfer catalysts can enhance the selectivity and efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide undergoes various chemical reactions, including substitution and glycosylation reactions. It can react with nucleophiles to form glycosidic bonds, making it a key intermediate in the synthesis of glycosides .
Common Reagents and Conditions: Common reagents used in these reactions include potassium salts, curcumin, and phase transfer catalysts. The reactions can be carried out under thermal or high-pressure conditions, but the use of ultrasonic waves has been shown to improve yields and selectivity .
Major Products: The major products formed from these reactions are glycosides and other carbohydrate derivatives. These products have significant applications in the synthesis of sugar-containing drugs and biochemical reagents .
Scientific Research Applications
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide is extensively used in scientific research for the synthesis of sugar esters and glycosides. It serves as an important intermediate in the development of new drugs and biochemical reagents. Its applications span across chemistry, biology, medicine, and industry, where it is used to synthesize carbohydrate derivatives with various biological and pharmacological functions .
Mechanism of Action
The compound exerts its effects through the formation of glycosidic bonds with nucleophiles. The acetyl groups protect the hydroxyl groups of the glucose units, allowing selective reactions to occur. The molecular targets and pathways involved in these reactions are primarily related to the synthesis of glycosides and other carbohydrate derivatives .
Comparison with Similar Compounds
Structural Analogues
Gal2Ac3Ac4Ac6Ac(β1→4)a-Glc1Cl2Ac3Ac6Ac ()
- Key Differences :
- Replaces the terminal glucose’s bromine with chlorine .
- Features a β(1→4) linkage between galactose and glucose, altering stereochemistry.
- β-linkages typically exhibit higher metabolic stability than α-linkages in glycosidase-rich environments.
CAS 1046861-20-4 ()
- Key Similarities: Brominated aromatic structure (C6H5BBrClO2) with polar functional groups.
- Contrasts :
CAS 6760-99-2 ()
- Higher solubility (1.31–6.63 mg/mL) due to reduced steric bulk and lack of acetyl groups.
- Relevance :
Table 1: Comparative Properties
*Estimated based on analogous saccharides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
